![molecular formula C21H19FN4O3S B2823951 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-fluorophenyl)acetamide CAS No. 1251680-06-4](/img/structure/B2823951.png)
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a p-tolyl group , which is a functional group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . It also contains a dioxido group and a fluorophenyl group, indicating the presence of oxygen and fluorine atoms respectively.
Synthesis Analysis
The synthesis of such a compound would likely involve complex organic reactions. The p-tolyl group, for example, is often introduced into compounds by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Applications De Recherche Scientifique
Anticancer Activity
A study involved the synthesis of new pyridopyrimidinone-based thiadiazoles, demonstrating potent anti-breast cancer properties. These compounds, bearing the pyrido[2,3-d]pyrimidinone moiety, were evaluated for their antitumor activity against the MCF-7 cell line, revealing significant anticancer potential. The structure-activity relationship was discussed, highlighting the importance of the chemical moiety in enhancing anticancer efficacy (Gomha et al., 2017).
Insecticidal Assessment
Another research focus has been on the insecticidal assessment of heterocycles incorporating a thiadiazole moiety. The study synthesized various heterocycles, including pyrrole, pyridine, and coumarin derivatives, which were tested against the cotton leafworm, Spodoptera littoralis. These compounds demonstrated promising insecticidal properties, suggesting their potential application in pest management strategies (Fadda et al., 2017).
Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized to investigate their Src kinase inhibitory and anticancer activities. One derivative, in particular, showed inhibition of c-Src kinase and demonstrated anticancer activity against various human carcinoma cells, suggesting the therapeutic potential of such compounds in cancer treatment (Fallah-Tafti et al., 2011).
Glutaminase Inhibitors for Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were designed and synthesized as glutaminase inhibitors, with one analog showing similar potency and better solubility than BPTES. These findings underscore the role of such compounds in attenuating the growth of cancer cells, presenting a novel approach to cancer therapy (Shukla et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Research has also explored the synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles for their antimicrobial and anti-inflammatory activities. These compounds displayed promising results in inhibiting the growth of various bacterial strains and exhibited significant anti-inflammatory properties, indicating their potential for therapeutic applications (Hamama et al., 2013).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-15-7-9-18(10-8-15)26-14-25(30(28,29)19-6-3-11-23-21(19)26)13-20(27)24-17-5-2-4-16(22)12-17/h2-12H,13-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDPYWCPEKBPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B2823868.png)
![N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2823869.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2823870.png)
![1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether](/img/structure/B2823871.png)

![3-(4-chlorobenzyl)-6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2823874.png)
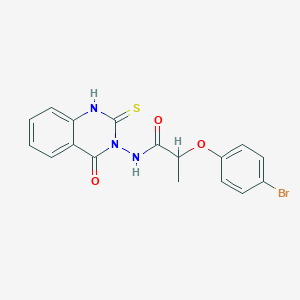

![9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2823877.png)
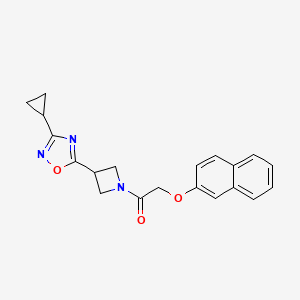
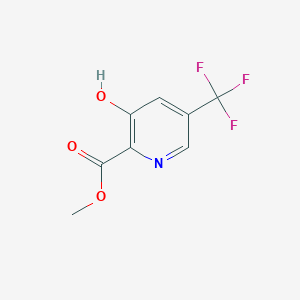
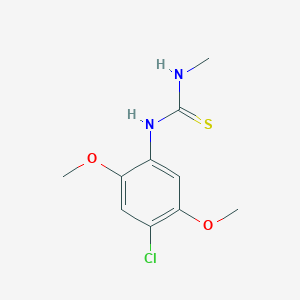
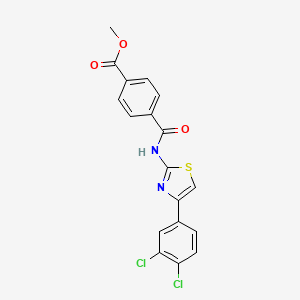
![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2823891.png)